molecular formula C13H19BrN2 B1279812 1-(4-Bromophenyl)-4-isopropylpiperazine CAS No. 844431-60-3

1-(4-Bromophenyl)-4-isopropylpiperazine

Cat. No.: B1279812
CAS No.: 844431-60-3
M. Wt: 283.21 g/mol
InChI Key: DLHMZWBUSAXLTO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals

Scientific Research Applications

1-(4-Bromophenyl)-4-isopropylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on the specific compound and its biological targets. Some piperazine derivatives have been found to have antifungal, antibacterial, antiviral, and other activities .

Safety and Hazards

The safety and hazards associated with “1-(4-Bromophenyl)-4-isopropylpiperazine” would depend on its specific properties and uses. Generally, compounds of this type should be handled with care to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

Research into piperazine derivatives is ongoing, and these compounds have potential applications in a variety of fields, including medicine and agriculture . Future research could explore the properties and potential uses of “1-(4-Bromophenyl)-4-isopropylpiperazine” in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-isopropylpiperazine can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromophenylpiperazine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Comparison with Similar Compounds

    1-(4-Bromophenyl)piperazine: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    4-(4-Bromophenyl)-1-isopropylpiperidine: Contains a piperidine ring instead of a piperazine ring, leading to different pharmacological profiles.

    1-(4-Chlorophenyl)-4-isopropylpiperazine: Substitution of bromine with chlorine, which may alter its reactivity and biological effects.

Uniqueness: 1-(4-Bromophenyl)-4-isopropylpiperazine is unique due to the presence of both the bromophenyl and isopropyl groups in the piperazine ring. This combination enhances its chemical stability, reactivity, and potential for diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHMZWBUSAXLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464856
Record name 1-(4-Bromophenyl)-4-isopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844431-60-3
Record name 1-(4-Bromophenyl)-4-isopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1-(4-bromophenyl)piperazine (1.20 g, 5 mmol) and acetone (1.47 mL, 20 mmol) in DCE/THF (45 mL/15 mL) was added NaBH(OAc)3 (1.38 g, 6.5 mmol), followed by AcOH (0.5 mL). After addition, the resulting mixture was stirred O/N at rt. The reaction as quenched with NaHCO3 (10 mL) and H2O (10 mL), and was extracted with EtOAc (60 mL×2). The solvents were removed in vacuo to give the crude title compound as a white solid (1.40 g, 99%). 1H NMR (400 MHz, DMSO-d6) δ 7.45 (d, J=7.2 Hz, 2H), 7.21 (d, J=7.2 Hz, 2H), 3.64-3.55 (m, 2H), 3.44 (s, 2H), 2.68 (d, J=11.6 Hz, 2H), 1.75 (t, J=11.0 Hz, 2H), 1.54 (d, J=6.0 Hz, 6H); MS ESI 282.9 [M+H]+, calcd. for [C13H19BrN2+H]+ 283.1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Name
DCE THF
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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